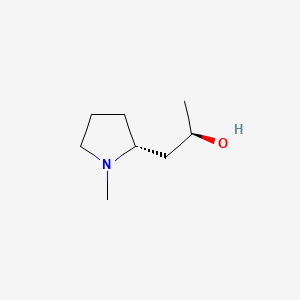
Hygroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hygroline: is a naturally occurring alkaloid found in various plant species. It is known for its unique chemical structure and potential applications in various scientific fields. The compound has garnered interest due to its biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hygroline typically involves several steps, starting from readily available precursors. One common method involves the reduction of a precursor compound using specific reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: Hygroline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Hygroline is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has been shown to interact with specific enzymes and receptors, making it a valuable tool for understanding biochemical pathways.
Medicine: this compound has potential therapeutic applications due to its biological activities. Research is ongoing to explore its use in treating various medical conditions, including neurodegenerative diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industries.
Wirkmechanismus
The mechanism of action of Hygroline involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, this compound may inhibit certain enzymes, thereby affecting metabolic processes and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Nicotine: Like Hygroline, nicotine is an alkaloid with significant biological activity. Both compounds interact with receptors in the nervous system, but their effects and applications differ.
Cocaine: Another alkaloid, cocaine, shares some structural similarities with this compound. their mechanisms of action and therapeutic potentials are distinct.
Uniqueness: this compound’s uniqueness lies in its specific chemical structure and the range of biological activities it exhibits. Unlike other similar compounds, this compound has shown potential in diverse scientific applications, making it a compound of significant interest for further research and development.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(2R)-1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
CWMYODFAUAJKIV-HTQZYQBOSA-N |
SMILES |
CC(CC1CCCN1C)O |
Isomerische SMILES |
C[C@H](C[C@H]1CCCN1C)O |
Kanonische SMILES |
CC(CC1CCCN1C)O |
Synonyme |
hygroline pseudohygroline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















